molecular formula C81H140N26O18S B12398181 Biotinyl-KR-12 (human)

Biotinyl-KR-12 (human)

Cat. No.: B12398181
M. Wt: 1798.2 g/mol
InChI Key: NFPPPKRCPCLIJN-CQGVJEGISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Biotinyl-KR-12 (human) is a polypeptide derived from the human cathelicidin antimicrobial peptide LL-37. It is a biotinylated version of the KR-12 peptide, which is the smallest fragment of LL-37 that retains antimicrobial activity. This compound is primarily used in scientific research for its ability to interact with proteins and other molecules, making it a valuable tool in various biochemical and biomedical studies .

Preparation Methods

Synthetic Routes and Reaction Conditions

Biotinyl-KR-12 (human) is synthesized through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The biotinylation of the peptide is typically achieved by coupling biotin to the N-terminus of the peptide during the synthesis process .

Industrial Production Methods

Industrial production of Biotinyl-KR-12 (human) follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product’s purity and activity .

Chemical Reactions Analysis

Types of Reactions

Biotinyl-KR-12 (human) primarily undergoes peptide bond formation and cleavage reactions. It can also participate in biotin-avidin interactions, which are highly specific and strong non-covalent interactions used in various biochemical assays .

Common Reagents and Conditions

Major Products Formed

The primary product formed is the biotinylated peptide, Biotinyl-KR-12 (human). During the synthesis process, side products such as truncated peptides or peptides with incomplete deprotection may also form, but these are typically removed during purification .

Scientific Research Applications

Biotinyl-KR-12 (human) has a wide range of applications in scientific research:

    Protein Interaction Studies: Used to study protein-protein interactions through biotin-avidin affinity techniques.

    Functional Analysis: Helps in understanding the functional roles of proteins and peptides in various biological processes.

    Epitope Screening: Utilized in identifying specific binding sites on proteins.

    Antimicrobial Research: Investigated for its antimicrobial properties and potential therapeutic applications

Mechanism of Action

Biotinyl-KR-12 (human) exerts its effects primarily through its interaction with microbial membranes. The peptide disrupts the membrane integrity of bacteria, leading to cell lysis and death. The biotinylation allows for easy detection and purification of the peptide in various assays. The molecular targets include bacterial cell membranes, and the pathways involved are related to membrane disruption and antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Biotinyl-KR-12 (human) is unique due to its biotinylation, which allows for specific and strong interactions with avidin or streptavidin. This feature makes it particularly useful in various biochemical assays and research applications where detection and purification are crucial .

Properties

Molecular Formula

C81H140N26O18S

Molecular Weight

1798.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-6-aminohexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-5-amino-5-oxopentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylpentanoyl]amino]-6-aminohexanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid

InChI

InChI=1S/C81H140N26O18S/c1-9-45(7)63(75(121)97-49(26-17-19-35-83)67(113)102-56(41-61(110)111)73(119)101-55(40-47-23-12-11-13-24-47)72(118)100-54(39-43(3)4)71(117)99-53(77(123)124)29-22-38-93-80(89)90)105-69(115)51(28-21-37-92-79(87)88)96-68(114)52(32-33-59(84)108)98-74(120)62(44(5)6)104-76(122)64(46(8)10-2)106-70(116)50(27-20-36-91-78(85)86)95-66(112)48(25-16-18-34-82)94-60(109)31-15-14-30-58-65-57(42-126-58)103-81(125)107-65/h11-13,23-24,43-46,48-58,62-65H,9-10,14-22,25-42,82-83H2,1-8H3,(H2,84,108)(H,94,109)(H,95,112)(H,96,114)(H,97,121)(H,98,120)(H,99,117)(H,100,118)(H,101,119)(H,102,113)(H,104,122)(H,105,115)(H,106,116)(H,110,111)(H,123,124)(H4,85,86,91)(H4,87,88,92)(H4,89,90,93)(H2,103,107,125)/t45-,46-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,62-,63-,64-,65-/m0/s1

InChI Key

NFPPPKRCPCLIJN-CQGVJEGISA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCCN)NC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3

Canonical SMILES

CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCCN)NC(=O)CCCCC2C3C(CS2)NC(=O)N3

Origin of Product

United States

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